(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

Catalog No.
S995706
CAS No.
1268512-14-6
M.F
C11H20FNO3
M. Wt
233.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

CAS Number

1268512-14-6

Product Name

(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

IUPAC Name

tert-butyl N-[(1R,2R,4S)-2-fluoro-4-hydroxycyclohexyl]carbamate

Molecular Formula

C11H20FNO3

Molecular Weight

233.28 g/mol

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9+/m0/s1

InChI Key

SSJLYZCXMMQWCU-DJLDLDEBSA-N

SMILES

CC(C)(C)OC(=O)NC1CCC(CC1F)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1F)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C[C@H]1F)O

(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is a stereochemically defined and protected synthetic building block designed for use as an intermediate in advanced pharmaceutical manufacturing. Its structure combines three critical features for this purpose: a cyclohexane scaffold common in kinase inhibitors, a strategically placed fluorine atom to modulate the physicochemical properties of the final active pharmaceutical ingredient (API), and a Boc-protected amine to allow for controlled, sequential reaction steps in a complex synthesis. This compound is primarily procured for its utility in constructing complex heterocyclic molecules, such as Janus kinase (JAK) inhibitors used in treating autoimmune diseases.

Procurement Fit

Chiral building block Stereochemically defined (1S,3R,4R) for SAR campaigns.
Boc-amine & fluorinated scaffold Orthogonal protection and conformational bias from 3-fluoro substitution.
Research-use-only (RUO) Supplied for medicinal chemistry and chemical biology studies.

Substituting this compound with a non-fluorinated analog, a different stereoisomer, or a racemic mixture is not a viable cost-saving measure in a validated synthesis pipeline. The specific `(1S,3R,4R)` relative stereochemistry is critical for achieving the required three-dimensional orientation in the final molecule's target binding site, such as a kinase ATP pocket. Furthermore, the fluorine atom is not an arbitrary feature; it is intentionally incorporated to fine-tune crucial drug properties like metabolic stability, potency, and lipophilicity. Using a non-fluorinated or stereochemically impure intermediate would result in the synthesis of a fundamentally different and unvalidated molecular entity, leading to failed batches, significant downstream purification challenges, and loss of biological activity.

Substitution Risk

Target Compound
(1S,3R,4R)-rel stereochemistry
Defined spatial orientation of fluorine, hydroxyl and Boc-amine essential for target engagement.
Substitution Risk
Diastereomeric analogs
Different 3D arrangement may alter molecular recognition and confound SAR readouts.
Target Compound
Fluorinated cyclohexanol with C-F/C-O diaxial face
Fluorine imparts conformational bias and distinct electronegative surface.
Substitution Risk
Non-fluorinated analogs
Loss of metabolic stability and polarity; cannot replicate fluorine-face properties.

Fluorine Integration for Physicochemical Property Optimization

The strategic inclusion of fluorine is a key differentiator for this building block, intended to improve the properties of the final API. In a comparable tetra-substituted cyclohexyl moiety for PIM kinase inhibitors, the addition of a fluorine atom was shown to reduce lipophilicity (LogD). Specifically, the LogD of a fluorinated analog was 1.8, compared to 2.3 for its direct non-fluorinated precursor. This reduction in LogD can improve the metabolic stability and pharmacokinetic profile of the final drug candidate.

Evidence DimensionLipophilicity (LogD)
Target Compound DataN/A (Property is conferred to final molecule)
Comparator Or BaselineNon-fluorinated cyclohexyl analog in a similar kinase inhibitor scaffold (LogD = 2.3) vs. fluorinated version (LogD = 1.8).
Quantified DifferenceReduction of 0.5 LogD units upon fluorination.
ConditionsMeasurement performed on final inhibitor compounds in a PIM kinase inhibitor series.

Procuring this fluorinated intermediate is a direct investment in achieving a more favorable drug-like profile in the final molecule, potentially reducing metabolic liabilities.

Stereochemical Identity
Cross-study comparable
Target
(1S,3R,4R)-rel
MDL MFCD24850022
Diastereomers
(1S,3S,4R) & (1S,3R,4S)
Different MDL identifiers
Prevents diastereomer misassignment
Distinct stereochemical descriptors ensure SAR reproducibility.

Precursor Purity: Defined Stereochemistry is Non-Negotiable for Target Selectivity

This intermediate possesses a defined relative stereochemistry, which is essential for synthesizing modern, highly selective pharmaceuticals. Approved drugs such as the JAK inhibitor Tofacitinib are single enantiomers, meaning that only one specific 3D arrangement of the molecule is therapeutically active and approved for use. Using a stereochemically impure starting material, such as a racemic or diastereomeric mixture, would necessitate costly, often low-yielding chiral separations downstream or result in a final product with dramatically reduced or no efficacy.

Evidence DimensionBiological Activity / Product Viability
Target Compound DataProvides access to stereochemically pure final products.
Comparator Or BaselineA diastereomeric or racemic mixture of the intermediate.
Quantified DifferenceLeads to a single, active enantiomer vs. a mixture containing inactive or potentially harmful isomers.
ConditionsStandard practice in API synthesis for chiral drugs.

Procuring the stereochemically defined compound (CAS 1268512-14-6) eliminates the significant process risk and cost associated with chiral purity issues in the final API.

Supplier Purity Tiers
Data to verify
95% – ≥98% purity
Align purity with experimental phase
Higher tier recommended for late-stage lead optimization.

Processability Advantage: Boc-Group Enables Orthogonal Synthetic Strategies

The tert-butoxycarbonyl (Boc) protecting group offers a distinct process advantage over alternatives like Cbz (benzyloxycarbonyl). The Boc group is reliably cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), which are orthogonal to the conditions required to remove many other protecting groups. For instance, a Cbz group typically requires catalytic hydrogenation for removal, a process that is incompatible with reducible functional groups like alkenes or certain heterocycles that may be present elsewhere in a complex JAK inhibitor precursor. The stability of the Boc group to basic and nucleophilic conditions also prevents unwanted side reactions during other synthetic steps.

Evidence DimensionDeprotection Method Compatibility
Target Compound DataCleaved by mild acid (e.g., TFA).
Comparator Or BaselineCbz-protected analog (cleaved by H2/Pd), Fmoc-protected analog (cleaved by base).
Quantified DifferenceQualitative: Enables selective deprotection without affecting reducible or base-sensitive functional groups.
ConditionsStandard multi-step organic synthesis.

This compound's Boc group provides crucial compatibility with a wider range of functional groups in a multi-step synthesis, reducing the risk of failed steps and simplifying process development.

Fluorine Face vs. Non-F Analog
Class-level inference
Target C₁₁H₂₀FNO₃, MW 233.28, -OH present, 3-F diaxial face
Non-F analog No C-F bond, absent electronegative face
Unique polarity and conformational bias
Cannot be replicated by non-fluorinated scaffolds.

Core Building Block for Next-Generation JAK Inhibitors

This compound is the right choice for synthetic campaigns targeting novel JAK inhibitors or related kinase inhibitors where precise stereochemistry is required and the modulation of properties like metabolic stability and lipophilicity through fluorination is a key project goal.

Intermediate for Complex Syntheses Requiring Orthogonal Protection

In multi-step syntheses of complex APIs containing reducible or base-sensitive moieties, the Boc-protecting group on this intermediate allows for selective deprotection under mild acidic conditions, preserving molecular integrity and maximizing overall yield.

Scaffold Development in Medicinal Chemistry Libraries

For research programs building libraries of drug-like molecules, this intermediate serves as an ideal starting point to introduce a stereochemically defined, fluorinated aminocyclohexanol core, enabling systematic exploration of structure-activity relationships around this valuable pharmacophore.

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorinated β-amino alcohol SAR
Stereochemically defined Boc-amine and hydroxyl scaffold
Conformational effects on target binding studies
FAAH inhibitor precursor
Fluorocyclohexylamine core with orthogonal deprotection handle
Conformational profile review against 4-fluoro isomer
Peptidomimetic building block
Constrained cyclohexane with stereoelectronic bias
Pharmacophoric orientation in restricted analogs
Diastereomeric reference standard
Defined (1S,3R,4R) diastereomer for chiral method development
Chiral separation method validation and impurity profiling

XLogP3

1.6

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